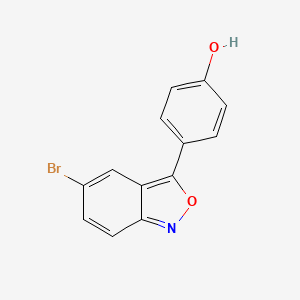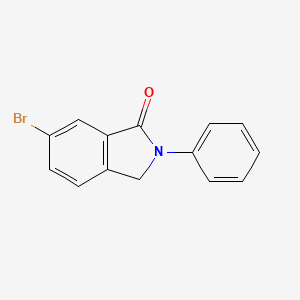
Emetine hbr
Descripción general
Descripción
Emetine hbr is a useful research compound. Its molecular formula is C29H41BrN2O4 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Emetine hydrobromide, a potent antiprotozoal and emetic agent derived from the ipecac root, primarily targets the 40S subunit of the ribosome . This interaction plays a crucial role in its mechanism of action, as it allows emetine hydrobromide to inhibit protein synthesis in eukaryotic cells .
Mode of Action
Emetine hydrobromide exerts its effects by binding to the 40S subunit of the ribosome, thereby blocking protein synthesis in eukaryotic cells . This interaction disrupts the normal function of the ribosome, leading to a halt in protein production and, consequently, cell death .
Biochemical Pathways
Emetine hydrobromide impacts multiple signaling pathways. . These pathways are critical for various cellular processes, including cell growth, proliferation, and survival. By modulating these pathways, emetine hydrobromide can exert a broad range of effects on cells .
Pharmacokinetics
It is known that the compound can be administered orally or hypodermically . While the oral administration of emetine hydrobromide can cause nausea, hypodermic administration is reported to produce less severe gastrointestinal side effects
Result of Action
The primary result of emetine hydrobromide’s action is the inhibition of protein synthesis, leading to cell death . In addition to this, emetine hydrobromide has been found to have anti-inflammatory properties and can limit pulmonary arterial hypertension . It has also been shown to have potent antiviral effects against many viruses .
Action Environment
The action of emetine hydrobromide can be influenced by various environmental factors. For instance, the compound’s antiviral efficacy may be affected by the viral load and the stage of the viral life cycle at the time of administration . Additionally, the physiological environment of the host, including factors such as immune status and co-existing medical conditions, can also impact the efficacy and safety of emetine hydrobromide
Análisis Bioquímico
Biochemical Properties
Emetine hydrochloride plays a significant role in biochemical reactions by inhibiting protein synthesis in eukaryotic cells. It achieves this by binding to the 40S ribosomal subunit and inhibiting translocation . This interaction leads to an increase in polyribosomes and a decrease in single ribosomes, thereby irreversibly inhibiting protein synthesis . Emetine hydrochloride also interacts with mitochondrial ribosomes, inhibiting mitochondrial protein synthesis . Additionally, it interferes with the synthesis and activities of DNA and RNA .
Cellular Effects
Emetine hydrochloride exerts profound effects on various cell types and cellular processes. It inhibits protein synthesis by blocking the elongation phase of translation, binding to the E site of the small ribosomal subunit . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, emetine hydrochloride has been shown to regulate multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways play crucial roles in cell proliferation, apoptosis, and migration, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of emetine hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. Emetine hydrochloride binds to the 40S ribosomal subunit, inhibiting the translocation of the mRNA-tRNA module . This binding prevents the movement of mRNA along the ribosome, thereby halting protein synthesis. Additionally, emetine hydrochloride has been shown to inhibit mitochondrial protein synthesis by interacting with mitochondrial ribosomes . It also regulates gene expression by up-regulating and down-regulating various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of emetine hydrochloride change over time. The compound is stable after autoclaving and remains effective in inhibiting protein synthesis . Long-term studies have shown that emetine hydrochloride can cause irreversible inhibition of protein synthesis, leading to long-term effects on cellular function . Additionally, emetine hydrochloride has demonstrated stability in various in vitro and in vivo studies, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of emetine hydrochloride vary with different dosages in animal models. At low doses, emetine hydrochloride has shown potent antiviral activity, inhibiting virus replication and reducing inflammation . At higher doses, emetine hydrochloride can exhibit toxic effects, including cardiotoxicity and myopathy . Studies have shown that the therapeutic window for emetine hydrochloride is narrow, and careful dosage management is required to avoid adverse effects .
Metabolic Pathways
Emetine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It regulates multiple signaling pathways, including MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling cascades . These pathways are crucial for cellular metabolism, influencing metabolic flux and metabolite levels. Emetine hydrochloride’s interaction with these pathways highlights its role in modulating cellular metabolism and maintaining cellular homeostasis .
Transport and Distribution
Emetine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It has been shown to accumulate in the lungs, achieving concentrations significantly higher than in the blood . This distribution pattern is crucial for its antiviral activity, as it allows emetine hydrochloride to reach therapeutic concentrations in target tissues . Additionally, emetine hydrochloride interacts with transporters and binding proteins, facilitating its transport and distribution within the body .
Subcellular Localization
The subcellular localization of emetine hydrochloride plays a vital role in its activity and function. Emetine hydrochloride localizes to the ribosomes, where it inhibits protein synthesis by binding to the 40S ribosomal subunit . Additionally, it localizes to the mitochondria, inhibiting mitochondrial protein synthesis . The targeting signals and post-translational modifications of emetine hydrochloride direct it to specific compartments, ensuring its effective interaction with target biomolecules .
Propiedades
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4.BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNALUQESJTZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657596 | |
| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21026-77-7 | |
| Record name | NSC135049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6',7',10,11-Tetramethoxyemetan--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)




![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)

![Disodium;5-amino-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1498619.png)


